[1,1'-biphenyl]-4-yl 2-nitrobenzoate
Description
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3g/mol |
IUPAC Name |
(4-phenylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
VMHFGGDTXORBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Schotten-Baumann reaction is typically employed, where the phenolic hydroxyl group of [1,1'-biphenyl]-4-ol nucleophilically attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. A base, such as sodium hydroxide or pyridine, neutralizes the generated HCl, driving the reaction to completion. Key parameters include:
-
Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both aromatic alcohols and acid chlorides. In the synthesis of 4-(pyren-1-yl)butyl-4-nitrobenzoate, THF yielded a 58.64% isolated product after recrystallization.
-
Base Optimization : Pyridine or aqueous NaOH facilitates efficient deprotonation of the phenol. For example, 4-nitrobenzoyl chloride reacted with 4-pyren-1-ylbutanol in THF using equimolar base to achieve near-quantitative conversion.
-
Temperature and Time : Reactions are conducted at room temperature to 80°C for 4–24 hours, depending on the reactivity of the substrates.
Synthetic Procedure
-
Preparation of 2-Nitrobenzoyl Chloride :
-
2-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous DCM for 2–4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
-
-
Esterification :
-
A mixture of [1,1'-biphenyl]-4-ol (1.0 equiv) and 2-nitrobenzoyl chloride (1.1 equiv) in THF is stirred under nitrogen.
-
Pyridine (1.5 equiv) is added dropwise, and the reaction is heated at 60°C for 12 hours.
-
The crude product is washed with dilute HCl, water, and brine, followed by purification via recrystallization (chloroform/methanol).
-
Table 1: Representative Reaction Conditions and Yields
| Substrate Pair | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Pyren-1-ylbutanol + 4-nitrobenzoyl chloride | THF | Pyridine | 60 | 18 | 58.64 |
| Phenolic aldehyde + 4-nitrobenzoyl chloride | DCM | NaOH (aq) | 25 | 24 | 62 |
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via sequential solvent recrystallization. For example, dissolving the product in boiling chloroform followed by dropwise addition of hot methanol yields plate-like crystals.
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the biphenyl and nitrobenzoate moieties resonate at δ 7.2–8.3 ppm, with distinct splitting patterns. For 4-(pyren-1-yl)butyl-4-nitrobenzoate, aryl protons appeared at δ 7.76–8.22 ppm.
-
IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm ester formation.
-
Melting Point : Analogous nitrobenzoates exhibit melting points between 160–170°C, as seen in 4-(pyren-1-yl)butyl-4-nitrobenzoate (mp 168–169°C).
Table 2: Characterization Data for Representative Nitrobenzoates
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Biphenyl-4-yl 2-aminobenzoate.
Substitution: Various substituted biphenyl-4-yl benzoates.
Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways
Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound shares a biphenyl core with all analogs but differs in substituents. Its 2-nitrobenzoate group contrasts with VM-10’s carboxamido-nitrate ester hybrid and the ethyl ester-cyano-Boc combination in ’s compound .
- The nitro group in both the target compound and VM-10 may enhance electrophilic reactivity, while the Boc group in ’s compound provides steric hindrance and stability .
Physicochemical Properties
Reactivity and Stability
- Hydrolytic Stability : Nitrobenzoate esters (target compound) are generally more resistant to hydrolysis than acetates () or nitrate esters (VM-10) due to the electron-withdrawing nitro group stabilizing the ester linkage .
- Thermal Stability : The nitro group in the target compound may pose explosive hazards under extreme conditions, a trait shared with VM-10’s nitrate ester .
- Synthetic Flexibility : The Boc group in ’s compound allows for selective deprotection, enabling modular functionalization—a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
